molecular formula C9H5F3N2O B2566785 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one CAS No. 1803606-44-1

2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one

Cat. No. B2566785
CAS RN: 1803606-44-1
M. Wt: 214.147
InChI Key: ZZYDQVYUIFTGQM-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . The difluoromethyl group (-CF2H) and the fluorine atom attached to the quinazolinone core could potentially influence the compound’s reactivity and biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinazolinone core, introduction of the difluoromethyl group, and addition of the fluorine atom. Difluoromethylation is a well-studied field, with many methods available for introducing a difluoromethyl group into a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with a difluoromethyl group attached at the 2-position and a fluorine atom at the 6-position. The presence of these fluorine-containing groups could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the difluoromethyl group and the fluorine atom. The difluoromethyl group is known to be a reactive functional group that can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the difluoromethyl group and the fluorine atom. Fluorine atoms are highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, reactivity, and potential applications. Given the interesting properties of quinazolinones and fluorine-containing compounds, this could be a promising area of research .

properties

IUPAC Name

2-(difluoromethyl)-6-fluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYDQVYUIFTGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC(=N2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803606-44-1
Record name 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
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